molecular formula C9H19NO3 B13778810 N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide

N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide

Cat. No.: B13778810
M. Wt: 189.25 g/mol
InChI Key: KAUWSRXQRGNEEB-UHFFFAOYSA-N
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Description

N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol It is characterized by the presence of a hydroxy group and a hydroxymethyl group attached to a hexyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide typically involves the reaction of 6-hydroxy-5-(hydroxymethyl)hexanol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

6-Hydroxy-5-(hydroxymethyl)hexanol+Acetic anhydrideThis compound+Acetic acid\text{6-Hydroxy-5-(hydroxymethyl)hexanol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 6-Hydroxy-5-(hydroxymethyl)hexanol+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide is unique due to its longer hexyl chain, which provides distinct chemical properties and reactivity compared to shorter-chain analogs. This uniqueness makes it valuable for specific applications where longer chain lengths are required .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

N-[6-hydroxy-5-(hydroxymethyl)hexyl]acetamide

InChI

InChI=1S/C9H19NO3/c1-8(13)10-5-3-2-4-9(6-11)7-12/h9,11-12H,2-7H2,1H3,(H,10,13)

InChI Key

KAUWSRXQRGNEEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCC(CO)CO

Origin of Product

United States

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